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Compound of Interest

Compound Name: 3-Demethyl Thiocolchicine-d3

CAS No.: 1246818-03-0

Cat. No.: B602613 Get Quote

Introduction & Scientific Context
Thiocolchicine derivatives, particularly Thiocolchicoside, are widely used as muscle relaxants

with anti-inflammatory and analgesic properties.[1] Upon administration, Thiocolchicoside

undergoes metabolism to form its aglycone, 3-Demethylthiocolchicine (also referred to as

metabolite M1 or D3), which is pharmacologically active.[1]

Accurate quantification of this metabolite in biological matrices (plasma, urine) requires a stable

isotope-labeled internal standard (SIL-IS) to compensate for matrix effects and ionization

variability. 3-Demethyl Thiocolchicine-d3 is the preferred IS, typically labeled on the N-acetyl

group.[1]

This guide details the fragmentation mechanics of the d3-analog, distinguishing it from the

endogenous metabolite and establishing a robust Multiple Reaction Monitoring (MRM) protocol.

[1]

Chemical Identity & Structural Properties[1][2][3]
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Property Data

Analyte Name 3-Demethyl Thiocolchicine-d3

IUPAC Name

N-[(7S)-3-hydroxy-1,2-dimethoxy-10-

(methylsulfanyl)-9-oxo-5,6,7,9-

tetrahydrobenzo[a]heptalen-7-yl]acetamide-d3

Chemical Formula C₂₁H₂₀D₃NO₅S

Exact Mass (Monoisotopic) 404.1485 Da

Precursor Ion [M+H]⁺ m/z 405.2

Label Position Acetyl moiety (-COCD₃)

Key Functional Groups
Tropolone ring, Methylthio ether, N-Acetamide

(labeled), Phenolic hydroxyl (C3)

Experimental Protocol: LC-MS/MS Conditions
Sample Preparation (Recommended)[1]

Matrix: Human Plasma / Serum.

Extraction: Solid Phase Extraction (SPE) using polymeric sorbents (e.g., HLB) or Liquid-

Liquid Extraction (LLE) with Ethyl Acetate.[1]

Reconstitution: 90:10 Mobile Phase A:B.

Liquid Chromatography Parameters
Column: C18 Reverse Phase (e.g., Phenomenex Luna or Waters BEH), 2.1 x 50 mm, 1.7

µm.[1]

Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 4.0 min.
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Flow Rate: 0.4 mL/min.

Mass Spectrometry Source Parameters (ESI+)
Ionization Mode: Electrospray Ionization (ESI) – Positive.[1]

Spray Voltage: 4500 V.

Source Temperature: 500°C.

Curtain Gas: 30 psi.

Collision Gas: Medium (Nitrogen).[1]

Fragmentation Pattern Analysis
The fragmentation of 3-Demethyl Thiocolchicine-d3 follows specific pathways dictated by the

stability of the tropolone ring and the lability of the acetamide side chain.[1]

Precursor Selection[1]
[M+H]⁺ = m/z 405.2[1]

The protonation occurs primarily on the amide nitrogen or the tropolone carbonyl oxygen.

[1]

Primary Fragmentation Pathways (Product Ions)[1]
Pathway A: Loss of Acetamide-d3 (Generation of the Core
Amine)[1]

Transition: m/z 405.2 → m/z 343.1

Mechanism: Cleavage of the amide bond releases the neutral acetamide-d3 moiety

(CD₃CONH₂).[1]

Mass Shift: Loss of 62 Da (59 Da for non-labeled + 3 Da for D3).[1]

Significance: This generates the core amine fragment [1,2-dimethoxy-3-hydroxy-10-

methylsulphanyl...-7-amine].[1]
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Critical Note: Because the label is lost in the neutral fragment, the product ion (m/z 343) is

identical to the product ion of the non-labeled analyte. Specificity relies entirely on the

precursor mass (Q1 isolation).[1]

Pathway B: Loss of Methanethiol (Label Retention)[1]
Transition: m/z 405.2 → m/z 357.2

Mechanism: Homolytic cleavage or rearrangement of the methylthio group (-SCH₃) at

position 10.

Mass Shift: Loss of 48 Da (CH₃SH).[1]

Significance: This fragment retains the d3-acetyl label, making it a highly specific transition

for the internal standard if Q1 crosstalk is a concern.

Pathway C: Loss of Ketene-d2[1]
Transition: m/z 405.2 → m/z 361.2

Mechanism: Loss of deuterated ketene (CD₂=C=O) from the acetyl group.[1]

Mass Shift: Loss of 44 Da.

Significance: Diagnostic for the presence of the acetyl group.[1]

Summary of MRM Transitions
Ion Type Precursor (Q1) Product (Q3)

Collision
Energy (eV)

Role

Quantifier 405.2 343.1 25 - 30

High Intensity

(Amide

cleavage)

Qualifier 1 405.2 357.2 20 - 25
Label Retained (-

SCH₃ loss)

Qualifier 2 405.2 361.2 15 - 20
Label Diagnostic

(-Ketene loss)
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Visualized Workflows
Analytical Workflow
The following diagram outlines the complete bioanalytical process from sample extraction to

data processing.
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Caption: Step-by-step LC-MS/MS workflow for the quantification of Thiocolchicine metabolites

using the d3-internal standard.

Fragmentation Pathway
This diagram illustrates the specific bond cleavages leading to the primary product ions.[1]
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Caption: Proposed fragmentation pathways of 3-Demethyl Thiocolchicine-d3 under ESI-CID

conditions.

Validation & Quality Control
Isotopic Purity Check
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Before use, the "blank" signal at the non-deuterated channel (m/z 402 → 343) must be

assessed while injecting pure IS.[1]

Acceptance Criteria: Contribution of IS to the analyte channel should be < 20% of the LLOQ

response.[1]

Crosstalk Mitigation
Since the primary fragment (m/z 343) is shared between the analyte and the IS:

Ensure chromatographic resolution is not required (co-elution is desired for IS), but mass

resolution on Q1 must be sufficient to prevent the 402 isotope envelope from entering the

405 window.[1]

Use a narrow isolation window (e.g., 0.7 Da) on Q1.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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